

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-ethylanisole

Cat. No.: B1282620

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-ethylanisole** (CAS No: 99179-98-3), a key intermediate in various synthetic applications.^{[1][2]} Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from established spectroscopic principles and comparative analysis with structurally analogous compounds, ensuring a robust predictive framework for experimental validation.

Molecular Structure and Properties

2-Bromo-4-ethylanisole possesses the molecular formula $C_9H_{11}BrO$ and a molecular weight of approximately 215.09 g/mol.^{[1][2]} Its structure, featuring a substituted benzene ring with a bromine atom, an ethyl group, and a methoxy group, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For **2-Bromo-4-ethylanisole**, both 1H and ^{13}C NMR are critical for structural confirmation.

1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **2-Bromo-4-ethylanisole** is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constants (J, Hz)
~7.4	d	1H	H-3	$J \approx 2.0$ Hz
~7.1	dd	1H	H-5	$J \approx 8.5, 2.0$ Hz
~6.8	d	1H	H-6	$J \approx 8.5$ Hz
~3.8	s	3H	-OCH ₃	-
~2.6	q	2H	-CH ₂ CH ₃	$J \approx 7.5$ Hz
~1.2	t	3H	-CH ₂ CH ₃	$J \approx 7.5$ Hz

Predicted solvent: CDCl₃

The downfield shift of the aromatic protons is due to the deshielding effect of the benzene ring. The splitting patterns (doublet, doublet of doublets) arise from coupling between adjacent protons. The ethyl group displays a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methoxy (-OCH₃) protons appear as a singlet as they have no adjacent protons to couple with.

^{13}C NMR Spectroscopy: The Carbon Backbone

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, nine distinct signals are expected.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~155	C-1 (C-OCH ₃)
~112	C-2 (C-Br)
~133	C-3
~140	C-4 (C-CH ₂ CH ₃)
~128	C-5
~111	C-6
~56	-OCH ₃
~28	-CH ₂ CH ₃
~16	-CH ₂ CH ₃

Predicted solvent: CDCl₃

The carbons attached to the electronegative oxygen and bromine atoms (C-1 and C-2) are shifted downfield. The chemical shifts of the aromatic carbons are further influenced by the electron-donating or -withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Bromo-4-ethylanisole** will be characterized by absorptions corresponding to the aromatic ring, C-O, C-Br, and C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2960-2850	Strong	Aliphatic C-H Stretch (-CH ₃ , -CH ₂)
1600-1450	Medium-Strong	Aromatic C=C Bending
1250-1200	Strong	Aryl-O Stretch (asymmetric)
1050-1020	Strong	Aryl-O Stretch (symmetric)
600-500	Medium-Strong	C-Br Stretch

The presence of these characteristic bands provides strong evidence for the key functional groups within the **2-Bromo-4-ethylanisole** structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromo-4-ethylanisole**, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data:

m/z	Relative Intensity	Assignment
214/216	High	[M] ⁺ (Molecular ion)
199/201	Medium	[M - CH ₃] ⁺
186/188	Medium	[M - C ₂ H ₅] ⁺
135	High	[M - Br] ⁺
107	Medium	[M - Br - C ₂ H ₄] ⁺

The molecular ion peak [M]⁺ will appear as a pair of peaks of nearly equal intensity at m/z 214 and 216. Common fragmentation pathways include the loss of a methyl radical from the

methoxy group, loss of an ethyl radical, and cleavage of the C-Br bond.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for **2-Bromo-4-ethylanisole**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-4-ethylanisole** in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse.
 - Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
 - Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled sequence.
 - Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
 - A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to TMS (0 ppm).

IR Spectroscopy Protocol

- Sample Preparation: As **2-Bromo-4-ethylanisole** is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR. [\[3\]](#)
 - Record a background spectrum of the clean KBr/NaCl plates.
- Data Acquisition:
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **2-Bromo-4-ethylanisole** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS, which typically provides detailed fragmentation patterns.
- Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peaks (M^+ and $M+2$) and major fragment ions. Compare the observed isotopic distribution of bromine-containing fragments with the

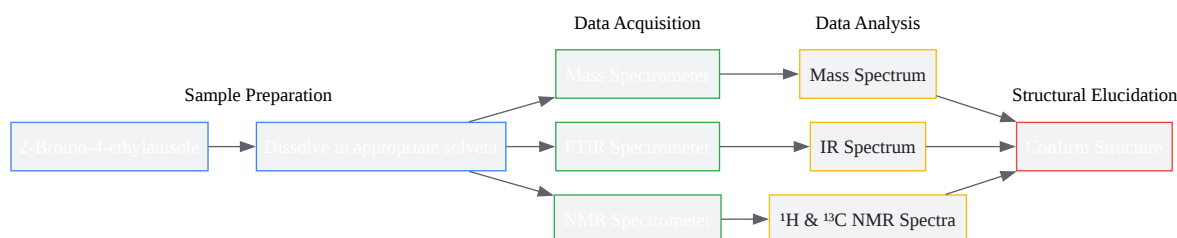
theoretical pattern.

Visualizations

Molecular Structure of **2-Bromo-4-ethylanisole**

Caption: Structure of **2-Bromo-4-ethylanisole**.

General Spectroscopic Analysis Workflow



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Caption: A generalized workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-ethylanisole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282620#spectroscopic-data-of-2-bromo-4-ethylanisole-nmr-ir-ms]

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